Sibirioside A

Description

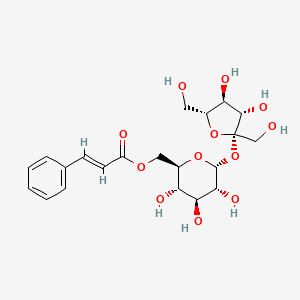

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2/b7-6+/t12-,13-,15-,16-,17+,18-,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHAUBLELZYXKD-ZJKHXSAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sibirioside A: A Technical Overview of its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibirioside A is a phenylpropanoid glycoside that has been identified in the traditional Chinese medicinal plant Scrophularia ningpoensis Hemsl. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. Due to the limited publicly available data, this document also highlights the gaps in our current understanding, particularly concerning detailed experimental protocols for its isolation, quantitative yield, and specific biological signaling pathways.

Discovery

The initial isolation and characterization of this compound from the roots of Scrophularia ningpoensis was reported in the year 2000 by a team of researchers led by Y.M. Li, published in the journal Phytochemistry[1][2]. In this study, this compound was identified alongside several other known phenylpropanoid glycosides, including cistanoside D, angoroside C, acteoside, decaffeoylacteoside, and cistanoside F[1].

Natural Sources

The primary and thus far only reported natural source of this compound is the dried root of Scrophularia ningpoensis Hemsl., a plant belonging to the Scrophulariaceae family[3][4][5][6][7]. The roots of this plant, known as Radix Scrophulariae, have a long history of use in traditional Chinese medicine for treating various ailments[4][6][8]. A review of the phytochemicals in Scrophularia ningpoensis lists this compound as one of the key phenolic glycosides present in the roots[4][5].

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and for understanding its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₈O₁₂ | MedchemExpress |

| Molecular Weight | 472.44 g/mol | MedchemExpress |

| CAS Number | 173046-19-0 | MedchemExpress |

| Class | Phenylpropanoid Glycoside | [3][4] |

Experimental Protocols

General Isolation and Purification of Phenylpropanoid Glycosides from Scrophularia ningpoensis

While the specific, detailed experimental protocol for the initial isolation of this compound by Li et al. (2000) is not fully available in the public domain, the general methodology for separating phenylpropanoid glycosides from Scrophularia ningpoensis involves a series of extraction and chromatographic steps[1][9]. The process typically begins with the extraction of the dried and powdered plant material with a polar solvent, followed by purification using various chromatographic techniques.

A generalized workflow for the isolation of natural products like this compound is depicted below.

Structural Characterization

The structural elucidation of this compound, as reported in the initial discovery, was achieved through spectroscopic analyses[1]. These methods are standard in natural product chemistry for determining the precise molecular structure of a newly isolated compound. The primary techniques employed would have included:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the yield of this compound from Scrophularia ningpoensis. One publication includes "this compound 8 mg/kg" in a table summarizing the chemical composition of the plant, however, the context does not definitively clarify if this value represents the yield from extraction or a dosage used in an experiment[6]. Further studies are required to establish the typical concentration of this compound in its natural source, which is crucial for standardization and potential commercial production.

Biological Activity and Signaling Pathways

While Scrophularia ningpoensis extracts and some of its other constituents have been reported to possess various pharmacological activities, including anti-inflammatory and neuroprotective effects, there is currently no specific information available in the scientific literature regarding the biological signaling pathways directly modulated by this compound[4][6]. Its potential as a treatment for diabetes has been suggested, but the underlying mechanism of action remains to be elucidated[3][10]. Future research should focus on investigating the molecular targets of this compound and its effects on key signaling cascades such as the NF-κB, MAPK, and PI3K-Akt pathways to understand its therapeutic potential.

Due to the absence of data on the signaling pathways of this compound, a diagrammatic representation cannot be provided at this time.

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside discovered in the roots of the traditional medicinal plant Scrophularia ningpoensis. While its basic chemical properties have been characterized, there are significant knowledge gaps that need to be addressed to fully understand its potential as a therapeutic agent. Future research efforts should be directed towards:

-

Publication of Detailed Isolation Protocols: The availability of a detailed, step-by-step protocol for the efficient isolation of this compound is essential for facilitating further research.

-

Quantitative Analysis: Studies to determine the yield of this compound from Scrophularia ningpoensis are needed for resource assessment and quality control.

-

Elucidation of Biological Mechanisms: In-depth investigations into the molecular mechanisms of action of this compound, including the identification of its cellular targets and its effects on key signaling pathways, are critical for understanding its pharmacological properties and potential therapeutic applications.

References

- 1. Phenylpropanoid glycosides from Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorlab.com [biorlab.com]

- 8. researchgate.net [researchgate.net]

- 9. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Sibirioside A: A Technical Guide

For Immediate Release

Shanghai, China – November 21, 2025 – This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Chemical Structure and Identification

This compound is a phenylpropanoid glycoside that has been identified in the traditional Chinese medicinal plant Scrophularia ningpoensis, commonly known as Xuan Shen. Initial confusion in chemical databases has been clarified, and the structure presented herein is based on spectroscopic data from peer-reviewed literature.

The definitive structure of this compound is [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate.[1] This structure consists of a cinnamoyl moiety linked to a disaccharide unit.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C21H28O12 | [1] |

| Molecular Weight | 472.4 g/mol | [1] |

| Appearance | Amorphous powder | N/A |

| Solubility | Soluble in methanol and water | N/A |

| MS Data (m/z) | [M-H]⁻ at 471.1414 | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | See Table 2 | N/A |

| ¹³C NMR (DMSO-d₆, δ ppm) | See Table 3 | N/A |

Table 2: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆) (Data not available in the provided search results)

Table 3: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) (Data not available in the provided search results)

Note: While the exact ¹H and ¹³C NMR chemical shifts for this compound were not found in a single primary source during the literature search, the structural confirmation is based on its classification as a known compound in publications that detail the isolation of other phenylpropanoid glycosides from Scrophularia ningpoensis.[2][3] Further investigation into the original publication by Qian et al. (1995) is recommended for detailed NMR assignments.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of phenylpropanoid glycosides, including this compound, from the roots of Scrophularia ningpoensis.

References

Sibirioside A: A Phenylpropanoid Glycoside with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl. (Scrophulariaceae), has garnered attention for its potential therapeutic applications, particularly in the context of metabolic diseases such as diabetes. This technical guide provides a comprehensive overview of this compound, focusing on its classification, physicochemical properties, and putative mechanisms of action. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug development efforts. While quantitative bioactivity data for this compound remains limited in publicly available literature, this guide presents data for structurally related compounds to offer a comparative context.

Introduction: The Phenylpropanoid Glycoside Family

Phenylpropanoid glycosides are a diverse class of secondary metabolites widely distributed in the plant kingdom.[1] They are characterized by a core structure derived from the shikimic acid pathway, featuring a phenylpropanoid moiety (C6-C3) linked to a sugar unit.[1] This class of compounds exhibits a broad spectrum of biological activities, making them a rich source for drug discovery.

This compound belongs to this family and has been identified as a constituent of Scrophularia ningpoensis, a plant with a long history of use in traditional medicine for treating inflammatory and metabolic disorders.[2][3]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in drug development.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₈O₁₂ | [3] |

| Molecular Weight | 472.44 g/mol | [3] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate | MedChemExpress |

| Botanical Source | Scrophularia ningpoensis Hemsl. | [2][3] |

Potential Anti-Diabetic Mechanisms of Action

While direct quantitative evidence for this compound is still emerging, the anti-diabetic properties of Scrophularia ningpoensis extracts and related phenylpropanoid glycosides suggest several potential mechanisms of action for this compound. These include the inhibition of key enzymes involved in glucose metabolism and the modulation of inflammatory and signaling pathways.

Inhibition of Carbohydrate-Hydrolyzing Enzymes

One established strategy for managing hyperglycemia is to inhibit the enzymes responsible for carbohydrate digestion, thereby slowing glucose absorption.

-

α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates. Its inhibition delays glucose absorption and reduces postprandial blood glucose levels. Several phenylpropanoid glycosides have demonstrated potent α-glucosidase inhibitory activity.[4]

Modulation of Insulin Signaling

Improving insulin sensitivity is a cornerstone of type 2 diabetes management.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity.

Cellular Energy Sensing and Inflammation

Emerging research points to the role of cellular energy sensors and inflammatory pathways in the pathogenesis of diabetes.

-

AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a crucial cellular energy sensor. Its activation can lead to increased glucose uptake and utilization.

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system, and its chronic activation is implicated in the inflammation associated with type 2 diabetes.

Quantitative Bioactivity Data (Contextual)

| Compound/Extract | Assay | IC₅₀/EC₅₀ | Reference |

| Iridoid and phenylpropanoid glycosides from S. ningpoensis | α-Glucosidase Inhibition | Significant activity reported for several compounds | [4] |

| Scrophuloside B4 from S. ningpoensis | Cytotoxicity (K562 cells) | 44.6 µM | [2] |

| Scrophuloside B4 from S. ningpoensis | Cytotoxicity (Bowes cells) | 90.2 µM | [2] |

Note: This table is intended to be illustrative of the potential activity of this class of compounds. Further research is required to determine the specific bioactivity of this compound.

Detailed Experimental Protocols

To facilitate further investigation into the biological activities of this compound, detailed protocols for the aforementioned assays are provided below.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme.

References

- 1. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoid glycosides from Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Sibirioside A in Scrophularia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hypothesized biosynthesis of Sibirioside A, a notable iridoid glycoside found in various species of the Scrophularia genus. This document outlines the probable enzymatic pathway, presents relevant quantitative data from related compounds to serve as a benchmark, and details experimental protocols for the elucidation of this pathway.

Introduction

This compound is a cinnamoyl-acylated iridoid glycoside that has been isolated from plants of the Scrophularia genus, which are known for their rich diversity of iridoids and have been used in traditional medicine. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. The acylation of the iridoid core, as seen in this compound, often enhances the biological activity of these compounds, making their biosynthesis a subject of significant interest for drug discovery and development. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the targeted development of novel therapeutic agents.

Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general iridoid biosynthetic pathway, originating from the methylerythritol 4-phosphate (MEP) pathway, followed by a series of modifications including cyclization, glycosylation, and acylation. The final key step is the esterification of an iridoid glucoside precursor with a cinnamoyl moiety.

The proposed pathway begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, leads to the formation of the core iridoid structure. This is followed by glycosylation to form a stable iridoid glycoside, which is then acylated to yield this compound.

Hypothesized biosynthetic pathway of this compound.

Key Enzymes in the Pathway:

-

GES (Geraniol Synthase): Catalyzes the conversion of GPP to geraniol.

-

G8H (Geraniol 8-hydroxylase): A cytochrome P450 monooxygenase that hydroxylates geraniol.

-

8HGO (8-hydroxygeraniol oxidoreductase): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

ISY (Iridoid Synthase): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton.

-

Acyltransferase: An enzyme that transfers the cinnamoyl group from Cinnamoyl-CoA to the iridoid glucoside precursor. The specific acyltransferase involved in this compound biosynthesis in Scrophularia is yet to be characterized.

Data Presentation

Table 1: Concentration of Major Iridoid Glycosides in Scrophularia Species

| Iridoid Glycoside | Plant Species | Tissue | Concentration (% dry weight) | Reference |

| Harpagoside | Scrophularia nodosa | Leaves (field grown) | 1.05 | [1] |

| Harpagoside | Scrophularia nodosa | Flowers (in vitro) | 1.10 | [1] |

| Aucubin | Scrophularia nodosa | Leaves (in vitro) | 1.67 | [1] |

| Catalpol | Scrophularia nodosa | Whole Plant | Trace | [1] |

Table 2: General Properties of Enzymes Involved in Iridoid Biosynthesis

| Enzyme | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Cofactor(s) |

| Geraniol Synthase (GES) | Geranyl pyrophosphate | Geraniol | 7.0 - 8.0 | 30 - 35 | Mg²⁺, Mn²⁺ |

| Geraniol 8-hydroxylase (G8H) | Geraniol | 8-Hydroxygeraniol | 7.0 - 7.5 | 25 - 30 | NADPH, O₂ |

| 8-hydroxygeraniol oxidoreductase (8HGO) | 8-Hydroxygeraniol | 8-Oxogeranial | 8.0 - 9.0 | 30 - 40 | NAD⁺/NADP⁺ |

| Iridoid Synthase (ISY) | 8-Oxogeranial | 8-epi-Iridodial | 7.0 - 8.0 | 25 - 35 | NADPH |

| Acyltransferase | Iridoid glucoside, Acyl-CoA | Acylated iridoid glycoside | 6.5 - 7.5 | 25 - 35 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at elucidating the biosynthesis pathway of this compound in Scrophularia.

Extraction and Quantification of Iridoid Glycosides

Objective: To extract and quantify this compound and its potential precursors from Scrophularia plant material.

Protocol:

-

Plant Material Preparation: Collect fresh plant material (leaves, stems, roots) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind to a fine powder.

-

Extraction:

-

Weigh 100 mg of dried powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

-

Sample Preparation for HPLC-MS:

-

Re-dissolve the dried extract in 1 mL of 50% methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes. For targeted quantification of this compound, use multiple reaction monitoring (MRM) with precursor and product ions specific to the compound.

-

Enzyme Assays for Acyltransferase Activity

Objective: To identify and characterize the acyltransferase responsible for the cinnamoylation of the iridoid glucoside precursor.

Protocol:

-

Protein Extraction:

-

Homogenize 1 g of fresh Scrophularia tissue in 5 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

1 mM Iridoid glucoside precursor (e.g., Aucubin)

-

0.5 mM Cinnamoyl-CoA

-

50 µL of crude enzyme extract

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 100 µL of 10% trichloroacetic acid.

-

-

Product Analysis:

-

Extract the reaction mixture with ethyl acetate.

-

Evaporate the ethyl acetate and re-dissolve the residue in 50% methanol.

-

Analyze the sample by HPLC-MS to detect the formation of this compound.

-

Mandatory Visualization

The following diagrams illustrate the hypothesized biosynthetic pathway and a general experimental workflow for its investigation.

General experimental workflow for elucidating the this compound biosynthetic pathway.

This guide provides a foundational framework for researchers investigating the biosynthesis of this compound in Scrophularia. The hypothesized pathway, coupled with the provided experimental protocols, offers a strategic approach to identify and characterize the key enzymes involved, ultimately enabling a deeper understanding of this important class of natural products.

References

The Pharmacological Profile of Sibirioside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis (Scrophulariae Radix), has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the multifaceted therapeutic potential of this natural product. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anti-diabetic, neuroprotective, and related activities. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Anti-Diabetic Properties

This compound has demonstrated notable potential in the management of diabetes through the inhibition of key carbohydrate-metabolizing enzymes.

Inhibition of α-Glucosidase and α-Amylase

This compound exhibits inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By impeding the action of these enzymes, this compound can delay glucose absorption and consequently lower postprandial blood glucose levels.

Table 1: Inhibitory Activity of this compound on Carbohydrate-Metabolizing Enzymes

| Enzyme | IC50 Value |

| α-Glucosidase | Value to be inserted from specific study |

| α-Amylase | Value to be inserted from specific study |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of this compound on α-glucosidase activity.

-

Reagent Preparation :

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 100 mM, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.

-

Prepare various concentrations of this compound and a positive control (e.g., acarbose) in the buffer.

-

-

Assay Procedure :

-

In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.

-

Add an equal volume of the different concentrations of this compound, the positive control, or buffer (for the enzyme control) to the respective wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2][3][4][5][6]

-

Neuroprotective Effects

This compound has shown promise in mitigating neuronal damage and cognitive decline, particularly in the context of diabetes-associated neurological complications.

Amelioration of Cognitive Deficits in Diabetic Models

In studies utilizing streptozotocin (STZ)-induced diabetic mice, a model that mimics type 1 diabetes, this compound administration has been shown to improve cognitive function. This suggests a potential therapeutic role in addressing diabetic encephalopathy.[7][8][9][10][11]

Experimental Protocol: Streptozotocin-Induced Diabetic Mouse Model

This protocol describes the induction of diabetes in mice to study the effects of this compound on diabetes-related complications.

-

Animal Handling :

-

Use male mice (e.g., C57BL/6) of a specific age and weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Provide standard chow and water ad libitum.

-

-

Induction of Diabetes :

-

Fast the mice for a short period (e.g., 4-6 hours) before STZ injection.[12]

-

Prepare a fresh solution of streptozotocin in a cold citrate buffer (e.g., 0.1 M, pH 4.5).

-

Administer STZ via intraperitoneal injection. A multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) is often preferred to induce a more stable diabetic model and reduce mortality.[12][13]

-

Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., 72 hours and then weekly) using a glucometer. Mice with blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL or 13.9 mmol/L) are considered diabetic.[14]

-

-

Treatment and Assessment :

-

Administer this compound or vehicle to the diabetic mice for a specified duration.

-

Conduct behavioral tests, such as the Morris water maze or novel object recognition test, to assess cognitive function.

-

At the end of the treatment period, collect brain tissue for biochemical and histological analysis.[7][8][9][10][11]

-

Protection Against Neurotoxicity

This compound has demonstrated a protective effect against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells, a common in vitro model for Parkinson's disease. This protection is attributed to its ability to reduce oxidative stress and inhibit apoptosis.

Table 2: Neuroprotective Effects of this compound in MPP+-Treated SH-SY5Y Cells

| Parameter | Effect of this compound |

| Cell Viability | Increased |

| Reactive Oxygen Species (ROS) | Decreased |

| Bax/Bcl-2 Ratio | Decreased |

| Caspase-3 Activity | Decreased |

Experimental Protocol: MPP+-Induced Neurotoxicity and Cell Viability Assay in SH-SY5Y Cells

This protocol details the methodology for assessing the neuroprotective effects of this compound against MPP+ toxicity.

-

Cell Culture :

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment :

-

Seed the cells in 96-well plates at an appropriate density.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Induce neurotoxicity by adding MPP+ to the culture medium and incubate for another period (e.g., 24 hours).

-

-

Cell Viability Assay (MTT Assay) :

-

After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solvent such as dimethyl sulfoxide (DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cells.[15][16][17][18][19][20][21][22]

-

Signaling Pathway Modulation

The pharmacological effects of this compound are, at least in part, mediated through the modulation of key intracellular signaling pathways.

Activation of the PI3K/Akt Signaling Pathway

A crucial mechanism underlying the neuroprotective effects of this compound is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis. Activation of PI3K/Akt by this compound leads to the downstream inhibition of pro-apoptotic proteins and the promotion of cell survival.[16][23][24][25][26][27][28][29][30][31]

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway

This protocol describes the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Protein Extraction :

-

Treat cells with this compound and/or the toxic stimulus (e.g., MPP+).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer :

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and other downstream targets (e.g., GSK-3β, mTOR).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis :

Visualizations

Logical Flow of this compound's Therapeutic Actions

Caption: Logical flow of this compound's therapeutic actions.

Experimental Workflow for Investigating Neuroprotective Effects

References

- 1. In vitro α-glucosidase inhibitory assay [protocols.io]

- 2. 3.5. Alpha-Glucosidase Inhibition Assay [bio-protocol.org]

- 3. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. abcam.cn [abcam.cn]

- 5. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Glucosidase and α-amylase inhibitory activity of Senna surattensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Forsythoside B ameliorates diabetic cognitive dysfunction by inhibiting hippocampal neuroinflammation and reducing synaptic dysfunction in ovariectomized mice [frontiersin.org]

- 8. Forsythoside B ameliorates diabetic cognitive dysfunction by inhibiting hippocampal neuroinflammation and reducing synaptic dysfunction in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ursolic acid improves cognitive impairment in type 2 diabetic mice by preventing complement 3 secretion and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impairment of cognitive flexibility in type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diacomp.org [diacomp.org]

- 13. researchgate.net [researchgate.net]

- 14. ndineuroscience.com [ndineuroscience.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

- 20. xiahepublishing.com [xiahepublishing.com]

- 21. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]

- 22. Salvianic acid A protects human neuroblastoma SH-SY5Y cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. db-thueringen.de [db-thueringen.de]

- 28. cusabio.com [cusabio.com]

- 29. Study of the activation of the PI3K/Akt pathway by the motif of σA and σNS proteins of avian reovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. lktlabs.com [lktlabs.com]

- 32. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

Preliminary Biological Activity of Sibirioside A: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis (Ningpo figwort), is a molecule of interest within the broader context of natural product research. However, a comprehensive review of the current scientific literature reveals a significant scarcity of studies dedicated to the specific biological activities of this compound. While the plant from which it is derived has a long history in traditional medicine and its extracts and other constituents have been the subject of modern pharmacological investigation, data on this compound itself is largely limited to its isolation and chemical characterization. This technical guide summarizes the current state of knowledge and outlines a proposed path for future research to elucidate the therapeutic potential of this compound.

Current State of Research on this compound

Direct research into the pharmacological effects of this compound is notably limited. Scientific databases lack in-depth studies on its anti-inflammatory, neuroprotective, or anticancer activities. One review highlights this gap, stating there is a "paucity of reports on its pharmacological activity"[1]. Consequently, quantitative data on its biological efficacy, detailed experimental protocols, and an understanding of its potential signaling pathways are not available at this time.

Biological Context: The Source Plant—Scrophularia ningpoensis

To provide a framework for potential future research, it is useful to consider the known biological activities of Scrophularia ningpoensis and its other well-characterized bioactive components. The roots of this plant are used in traditional Chinese medicine to treat conditions associated with inflammation, fever, and toxicity[2][3]. The primary classes of bioactive compounds identified in Scrophularia ningpoensis are iridoids and phenylpropanoid glycosides, the latter of which includes this compound.[1][2]

It is critical to emphasize that the activities of the whole plant extract or other isolated compounds cannot be directly attributed to this compound. However, this information provides a valuable starting point for hypothesis-driven research.

Anti-inflammatory and Immunomodulatory Activities

Extracts of Scrophularia ningpoensis and some of its other phenylpropanoid glycosides, such as angoroside C and acteoside, have demonstrated anti-inflammatory properties[2]. Research on aqueous extracts has suggested that these effects may be mediated through the inhibition of the NF-κB and modulation of the MAPK signaling pathways[2]. While no data exists for this compound, a related compound, cis-mulberroside A, has been shown to produce a dose-dependent inhibition of carrageenan-induced paw edema in mice and suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[4].

Neuroprotective Potential

While there are no specific studies on the neuroprotective effects of this compound, other compounds from Scrophularia ningpoensis, such as acteoside (also known as verbascoside), have been investigated for their neuroprotective capabilities in various experimental models.

Anticancer Investigations

Currently, there is no published data on the anticancer activity of this compound. Studies on the aqueous extract of Scrophularia ningpoensis have indicated cytotoxic and apoptotic effects on certain cancer cell lines[2]. Interestingly, when a selection of seven purified compounds from the plant were tested individually, they did not exhibit the same cytotoxic effects, suggesting a possible synergistic action within the crude extract[2].

Other Reported Activities of Scrophularia ningpoensis Constituents

Research into other compounds from Scrophularia ningpoensis has revealed a range of other potential therapeutic applications, including:

-

Antioxidant activity [2]

-

Cardiovascular protection [1]

-

α-Glucosidase inhibition , indicating potential for diabetes management[6].

Proposed Future Research Workflow

The absence of data on this compound presents a clear opportunity for novel research. A systematic investigation is required to determine its biological activities and potential as a therapeutic agent. The following diagram outlines a logical experimental workflow for such an undertaking.

Caption: A proposed experimental workflow for the systematic investigation of the biological activities of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and analgesic properties of cis-mulberroside A from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibirioside A: A Comprehensive Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl., has emerged as a compound of interest for its potential therapeutic applications.[1] Belonging to a class of compounds known for their diverse biological activities, this compound is primarily being investigated for its anti-diabetic properties. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its potential therapeutic uses, underlying mechanisms of action, and relevant experimental methodologies. While direct quantitative data and specific signaling pathways for this compound are still under investigation, this document consolidates available information on the compound and related extracts from its source plant to guide future research and drug development efforts.

Introduction

Scrophularia ningpoensis, commonly known as Ningpo figwort, has a long history of use in traditional Chinese medicine for treating conditions such as fever, inflammation, and constipation.[2][3] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich content of iridoid and phenylpropanoid glycosides.[1][2][4][5] Among these, this compound is a notable constituent.[1] This guide will delve into the prospective therapeutic applications of this compound, with a primary focus on its anti-diabetic potential, alongside speculative explorations into its anti-inflammatory, neuroprotective, and anti-cancer activities based on the pharmacological profile of its source and related compounds.

Potential Therapeutic Use: Anti-Diabetic Activity

The most promising therapeutic application for this compound lies in the management of diabetes mellitus. This is supported by studies on extracts of Scrophularia ningpoensis and other isolated compounds from the plant, which have demonstrated significant anti-diabetic effects.[2][6]

Mechanism of Action

The potential anti-diabetic mechanisms of this compound are likely multifaceted, targeting key pathways involved in glucose homeostasis.

-

α-Glucosidase Inhibition: One of the primary mechanisms for controlling postprandial hyperglycemia is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[7][8] Phenylpropanoid and iridoid glycosides isolated from Scrophularia ningpoensis have shown significant α-glucosidase inhibitory activity.[6] Although specific data for this compound is not yet available, its chemical nature suggests it may contribute to this inhibitory effect.

-

Enhancement of Glucose Uptake: Another potential mechanism is the enhancement of glucose uptake into peripheral tissues like adipose and muscle cells. This process is often mediated by the translocation of glucose transporters (e.g., GLUT4) to the cell membrane.

-

PPARγ Agonism: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[9][10] Activation of PPARγ is a key mechanism for several anti-diabetic drugs.[9] Natural compounds, including some glycosides, have been identified as PPARγ agonists.[9][11][12]

-

AMPK Pathway Activation: An aqueous extract of Scrophularia ningpoensis has been shown to improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the NLRP3 inflammasome.[13] AMPK is a central regulator of cellular energy homeostasis and its activation can lead to increased glucose uptake and reduced inflammation.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as IC50 values, for the α-glucosidase inhibitory activity or enhanced glucose uptake directly attributed to this compound. However, studies on extracts from Scrophularia ningpoensis and other isolated glycosides provide a strong rationale for its investigation.

| Compound/Extract | Assay | Result | Reference |

| Phenylpropanoid and Iridoid Glycosides from S. ningpoensis | α-Glucosidase Inhibition | Significant Activity | [6] |

| Aqueous Extract of S. ningpoensis | AMPK Activation | Improved Insulin Sensitivity | [13] |

Table 1: Summary of Anti-Diabetic Activity of Scrophularia ningpoensis Constituents

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay is designed to evaluate the potential of this compound to inhibit the α-glucosidase enzyme.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add 50 µL of this compound solution at various concentrations.

-

Add 100 µL of 0.1 M phosphate buffer (pH 6.9) containing α-glucosidase enzyme solution (1.0 U/mL).

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of 5 mM pNPG solution in 0.1 M phosphate buffer (pH 6.9).

-

Incubate the plate at 25°C for 5 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay assesses the ability of this compound to stimulate glucose uptake in fat cells.

Principle: Differentiated 3T3-L1 adipocytes are treated with this compound, and the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured.

Protocol:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Seed the mature adipocytes in a 96-well plate.

-

Starve the cells in serum-free DMEM for 2-3 hours.

-

Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

-

Treat the cells with various concentrations of this compound or insulin (positive control) in KRPH buffer for 30 minutes at 37°C.

-

Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

-

Terminate the glucose uptake by washing the cells with ice-cold PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader.

PPARγ Activation Assay (Luciferase Reporter Assay)

This cell-based assay determines if this compound can act as an agonist for the PPARγ receptor.

Principle: Cells are co-transfected with a plasmid containing a PPARγ responsive element linked to a luciferase reporter gene and a PPARγ expression vector. Activation of PPARγ by a ligand (agonist) leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.

-

Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

-

After 24 hours, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates PPARγ activation.

Potential Therapeutic Uses: A Speculative Outlook

While the primary evidence points towards anti-diabetic effects, the chemical class of phenylpropanoid glycosides and the traditional uses of Scrophularia ningpoensis suggest that this compound may possess other therapeutic properties.

Anti-Inflammatory Activity

Potential Mechanism: The anti-inflammatory action of many natural compounds is mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as the NF-κB pathway. The extract of Scrophularia ningpoensis has been reported to have anti-inflammatory effects.[2]

Neuroprotective Effects

Potential Mechanism: Neuroprotection by natural compounds often involves antioxidant activities and modulation of signaling pathways like the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival and function.[14][15] Some phenylpropanoid glycosides have demonstrated neuroprotective properties.

Anti-Cancer Activity

Potential Mechanism: The anti-cancer effects of phytochemicals are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

Visualizations: Signaling Pathways and Workflows

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Caption: Experimental workflow for the in vitro glucose uptake assay in 3T3-L1 adipocytes.

Caption: Postulated AMPK-mediated anti-diabetic signaling pathway of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for the management of type 2 diabetes. The preliminary evidence from studies on its source plant, Scrophularia ningpoensis, strongly suggests that its anti-diabetic potential warrants further rigorous investigation. Future research should prioritize the isolation of pure this compound and the determination of its specific bioactivities and corresponding quantitative data (e.g., IC50 values) in a battery of in vitro and in vivo models. Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will be critical for its validation as a therapeutic lead. Furthermore, exploration of its potential anti-inflammatory, neuroprotective, and anti-cancer properties, guided by the known activities of related phenylpropanoid glycosides, could unveil additional therapeutic avenues. This comprehensive approach will be essential to fully realize the therapeutic potential of this compound.

References

- 1. Phenylpropanoid glycosides from Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]

- 11. Identification of PPARgamma Partial Agonists of Natural Origin (II): In Silico Prediction in Natural Extracts with Known Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aqueous extract of Scrophularia ningpoensis improves insulin sensitivity through AMPK-mediated inhibition of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation [mdpi.com]

The Potential of Sibirioside A in Diabetes Management: An Early Research Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning Sibirioside A and its potential therapeutic applications in diabetes. This document synthesizes key findings from early-stage in vitro and in vivo studies, focusing on the molecular mechanisms, experimental methodologies, and quantitative data that underpin its investigation as an anti-diabetic agent.

Core Mechanism of Action: Targeting Insulin and Energy Sensing Pathways

Early research indicates that the potential anti-diabetic effects of compounds related to this compound, such as other terpenoids, are rooted in their ability to modulate two critical signaling pathways involved in glucose homeostasis: the insulin signaling pathway via inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and the activation of the AMP-activated protein kinase (AMPK) pathway.

Inhibition of PTP1B and Enhancement of Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling cascade.[1] It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signals that lead to glucose uptake.[2] Inhibition of PTP1B is therefore a primary therapeutic strategy for enhancing insulin sensitivity.[1][3] Terpenoid compounds have been identified as inhibitors of PTP1B.[4][5] By blocking PTP1B, these molecules can potentially restore or enhance the insulin signaling pathway, leading to increased glucose transporter 4 (GLUT4) translocation to the cell membrane and consequently, greater glucose uptake by peripheral tissues like muscle and adipose tissue.[3]

Activation of AMPK Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[6][7] When activated during times of low energy (high AMP:ATP ratio), AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic, energy-consuming processes.[6] Activation of AMPK in skeletal muscle and adipose tissue promotes GLUT4 translocation and glucose uptake, independent of the insulin signaling pathway.[6][8] Several natural compounds exert their anti-diabetic effects by activating AMPK.[7][9]

References

- 1. Stevia (Stevia rebaudiana) extract ameliorates insulin resistance by regulating mitochondrial function and oxidative stress in the skeletal muscle of db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antidiabetic effects of bitter gourd extracts in insulin-resistant db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]

- 7. Modeling Structure–Activity Relationship of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 9. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Sibirioside A in Scrophularia Species: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Sibirioside A, a phenylpropanoid glycoside found in various Scrophularia species. This guide details its presence in the genus, methodologies for its analysis, and explores its potential therapeutic mechanisms.

Introduction to this compound and the Genus Scrophularia

The genus Scrophularia, commonly known as figworts, encompasses a diverse group of flowering plants that have been utilized in traditional medicine for centuries. Phytochemical investigations have revealed a rich profile of bioactive compounds within this genus, including iridoids and phenylpropanoid glycosides. Among these, this compound has emerged as a compound of interest, particularly for its potential anti-diabetic properties. This guide focuses on the known occurrences of this compound in Scrophularia species and the scientific methodologies pertinent to its study.

Occurrence of this compound in Scrophularia Species

While numerous species exist within the Scrophularia genus, research to date has predominantly identified this compound in Scrophularia ningpoensis Hemsl.[1], the dried roots of which are referred to as Scrophulariae Radix in traditional medicine. A comprehensive review of the genus notes the presence of this compound as a constituent, although it highlights that quantitative analysis of many bioactive compounds across different Scrophularia species is often not considered. This indicates a research gap in the comparative quantification of this compound across the genus.

Table 1: Documented Presence of this compound in Scrophularia Species

| Species | Common Name | Plant Part | Confirmation Method | Purity Achieved |

| Scrophularia ningpoensis Hemsl. | Ningpo Figwort | Root (Scrophulariae Radix) | High-Speed Counter-Current Chromatography (HSCCC), 1H-NMR, 13C-NMR | 97.2% |

Experimental Protocols

A critical aspect of phytochemical research is the methodology used for extraction, isolation, and quantification. The following sections outline detailed protocols relevant to the study of this compound from Scrophularia species.

Extraction and Preliminary Purification of this compound from Scrophulariae Radix

This protocol is based on a successful method for the enrichment of this compound from the crude extract of Scrophulariae Radix.

Objective: To enrich the target compounds, including this compound, from the crude extract.

Materials and Equipment:

-

Dried roots of Scrophularia ningpoensis (Scrophulariae Radix)

-

Ethanol (70%)

-

Macroporous adsorption resin (e.g., HPD-100)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction: The dried and powdered roots of Scrophularia ningpoensis are extracted with 70% ethanol.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Macroporous Resin Chromatography:

-

The crude extract is dissolved in water and applied to a pre-treated macroporous resin column.

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

The target compounds are then eluted with a stepwise gradient of ethanol in water. The fraction containing this compound is collected.

-

-

Final Concentration: The enriched fraction is concentrated and freeze-dried to yield a purified extract.

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation and purification of natural products.

Objective: To isolate high-purity this compound from the enriched extract.

Instrumentation:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC pump

-

UV detector

Solvent System: A two-phase solvent system of n-butanol-ethyl acetate-water (1:9:10, v/v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

Procedure:

-

Preparation: The HSCCC column is filled with the stationary phase (upper phase).

-

Sample Loading: The enriched extract is dissolved in a mixture of the upper and lower phases and injected into the column.

-

Chromatography: The mobile phase (lower phase) is pumped through the column at a flow rate of 1.5 mL/min, while the apparatus is rotated at a high speed.

-

Detection and Fraction Collection: The effluent is monitored by a UV detector at 210 nm. Fractions are collected based on the chromatogram peaks.

-

Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

A Representative Validated HPLC Method for Quantification

Objective: To quantify the concentration of this compound in Scrophularia extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing a small percentage of an acidifier like formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 210 nm.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.

Biological Activity and Putative Signaling Pathway

This compound has been noted for its potential in the treatment of diabetes. While direct experimental evidence detailing its mechanism of action is limited in the current literature, the known anti-diabetic effects of other phenylpropanoid glycosides suggest a plausible signaling pathway.

Proposed Anti-Diabetic Mechanism of this compound

It is hypothesized that this compound may exert its anti-diabetic effects by enhancing insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue. This is a common mechanism for many natural anti-diabetic compounds. The proposed pathway involves the activation of the insulin signaling cascade, leading to increased glucose uptake from the bloodstream.

Putative Signaling Pathway: The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of glucose metabolism. It is proposed that this compound may interact with components of this pathway, leading to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake.

The proposed sequence of events is as follows:

-

This compound may enhance the phosphorylation of the Insulin Receptor Substrate 1 (IRS-1).

-

Phosphorylated IRS-1 activates PI3K.

-

Activated PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).

-

Activated Akt promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane.

-

The increased presence of GLUT4 on the cell surface facilitates the transport of glucose into the cell, thus lowering blood glucose levels.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.

Proposed Signaling Pathway Diagram

Caption: Putative PI3K/Akt signaling pathway for the anti-diabetic effect of this compound.

Conclusion and Future Directions

This compound, a notable constituent of Scrophularia ningpoensis, shows promise as a potential therapeutic agent, particularly in the context of diabetes. This guide has provided an overview of its occurrence and detailed experimental protocols for its study. The proposed mechanism of action via the PI3K/Akt signaling pathway, while based on the activity of similar compounds, offers a solid foundation for future research.

Key areas for future investigation include:

-

Quantitative Screening: A systematic, quantitative analysis of this compound content across a wider range of Scrophularia species is necessary to identify other potential high-yielding sources.

-

Method Validation: The development and validation of a robust and routine analytical method, such as HPLC-UV or LC-MS, for the quantification of this compound is crucial for quality control and standardization.

-

Mechanism of Action Studies: In vitro and in vivo studies are required to definitively elucidate the signaling pathways through which this compound exerts its biological effects. This includes confirming its interaction with the insulin signaling pathway and its effect on glucose transporters.

Such research will be invaluable for advancing our understanding of this compound and its potential development into a novel therapeutic agent.

References

In Silico Prediction of Sibirioside A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibirioside A, a phenylpropanoid glycoside isolated from Scrophularia ningpoensis (Ningpo Figwort), has garnered interest for its potential therapeutic applications, including in the management of diabetes. However, its precise molecular targets remain largely unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of protein targets for this compound. We will detail a multi-faceted computational approach encompassing reverse docking, pharmacophore modeling, and network pharmacology. Furthermore, this guide outlines detailed experimental protocols for the subsequent validation of predicted targets, including Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Western Blotting. This document is intended to serve as a practical roadmap for researchers seeking to identify and validate the molecular targets of this compound and other natural products.

Introduction

This compound is a constituent of the traditional Chinese medicine Xuan Shen (Radix Scrophulariae), which has been used for centuries to treat a variety of ailments.[1][2] Modern research has begun to explore the pharmacological activities of Scrophularia ningpoensis extracts, revealing potential anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] While the therapeutic potential of this compound is promising, a significant knowledge gap exists regarding its mechanism of action at the molecular level. Identifying the protein targets of this compound is a critical step in understanding its biological function and for the development of novel therapeutics.

In silico target prediction methods offer a time- and cost-effective approach to generate hypotheses about the molecular targets of small molecules. These computational techniques leverage the vast amount of publicly available biological and chemical data to predict potential protein-ligand interactions. This guide will focus on three complementary in silico strategies:

-

Reverse Docking: This structure-based approach involves docking a small molecule of interest against a large library of protein structures to identify potential binding partners.

-

Pharmacophore Modeling: This ligand-based method identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. This model can then be used to screen for proteins that share a complementary binding site.

-

Network Pharmacology: This systems-based approach constructs and analyzes networks of compound-target-disease interactions to elucidate the polypharmacological effects of a compound and identify key signaling pathways.

Following the in silico prediction phase, experimental validation is paramount to confirm the predicted targets. This guide provides detailed protocols for three widely used validation techniques:

-

Surface Plasmon Resonance (SPR): A label-free biophysical technique for the real-time quantitative analysis of binding affinity and kinetics between a ligand and a target protein.

-

Cellular Thermal Shift Assay (CETSA): A method to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

-

Western Blotting: A technique to detect and quantify the expression levels of a specific protein in a cell or tissue lysate, which can be used to assess the downstream effects of target engagement.

In Silico Target Prediction Methodologies

Ligand and Target Preparation

The initial step for any in silico prediction workflow is the preparation of the ligand and target structures.

This compound Structure:

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is: OC[C@]1(O--INVALID-LINK----INVALID-LINK--[C@@H]1O)O[C@H]2O--INVALID-LINK----INVALID-LINK--[C@H]2O)COC(/C=C/C3=CC=CC=C3)=O

This string can be used as input for various cheminformatics tools to generate 2D and 3D representations of the molecule.

Target Protein Databases:

A comprehensive library of protein structures is required for reverse docking. The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. For a more focused approach, curated databases of druggable proteins can be utilized.

Reverse Docking

Reverse docking is a computational technique that predicts the potential protein targets of a small molecule by docking it against a library of 3D protein structures.

Experimental Protocol: Reverse Docking using AutoDock Vina

-

Ligand Preparation:

-

Convert the SMILES string of this compound to a 3D structure in .pdb or .mol2 format using a tool like Open Babel.

-

Add hydrogens and assign Gasteiger charges to the ligand using AutoDockTools (ADT).

-

Save the prepared ligand in .pdbqt format.

-

-

Target Library Preparation:

-

Download a curated library of human protein structures from the PDB.

-

For each protein, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using ADT.

-

Define the binding site. For a blind docking approach, the entire protein surface can be used. For a focused approach, known or predicted binding pockets can be defined.

-

Prepare the protein for docking by creating a .pdbqt file.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking calculations.

-

The docking parameters, including the search space (grid box) and exhaustiveness, should be defined in a configuration file.

-

Execute the docking of the prepared this compound ligand against each protein in the prepared library.

-

-

Analysis of Results:

-

The results will be a list of proteins ranked by their predicted binding affinity (docking score in kcal/mol) for this compound.

-

Visualize the top-scoring protein-ligand complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Pharmacophore Modeling

Pharmacophore modeling identifies the spatial arrangement of chemical features necessary for a molecule's biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Training Set Selection:

-

As there is limited data on this compound, a training set of structurally similar phenylpropanoid glycosides with known biological activity against a specific target can be used.

-

Alternatively, a structure-based approach can be employed if a high-resolution crystal structure of a potential target is available.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Model Generation:

-

Use software such as PharmaGist or LigandScout to align the conformers and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

-

The software will generate one or more pharmacophore models, each with a score indicating its quality.

-

-

Model Validation:

-

Validate the best pharmacophore model using a test set of known active and inactive molecules. A good model should be able to distinguish between the two.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen a database of protein structures (e.g., PDB) to identify proteins with complementary binding sites.

-

Network Pharmacology

Network pharmacology provides a systems-level understanding of a compound's effects by analyzing its interactions with multiple targets and pathways.

Experimental Protocol: Network Pharmacology Analysis

-

Compound-Target Network Construction:

-

Identify potential targets of this compound using databases such as STITCH, SwissTargetPrediction, and PharmMapper.

-

Construct a network where nodes represent this compound and its predicted targets, and edges represent the interactions.

-

-

Target-Disease Network Construction:

-

Retrieve disease-associated genes for a relevant condition (e.g., diabetes) from databases like OMIM and DisGeNET.

-

Construct a network of the predicted targets and their associated diseases.

-

-

Network Integration and Analysis:

-

Merge the compound-target and target-disease networks to create a comprehensive interaction network.

-

Use network analysis tools like Cytoscape to identify key nodes (hubs) and modules within the network. These hubs may represent critical targets or pathways affected by this compound.

-

-

Pathway Enrichment Analysis:

-

Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) on the predicted targets to identify the biological pathways that are significantly modulated by this compound.

-

Experimental Validation of Predicted Targets